![molecular formula C17H18N6O8S2 B14251050 N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide CAS No. 405105-23-9](/img/structure/B14251050.png)
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two carbamoylsulfamoyl groups attached to a phenyl ring, which are further connected by a propanediamide linker. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diacid chloride, such as propanedioyl dichloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups into amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
特性
CAS番号 |
405105-23-9 |
|---|---|
分子式 |
C17H18N6O8S2 |
分子量 |
498.5 g/mol |
IUPAC名 |
N,N'-bis[4-(carbamoylsulfamoyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H18N6O8S2/c18-16(26)22-32(28,29)12-5-1-10(2-6-12)20-14(24)9-15(25)21-11-3-7-13(8-4-11)33(30,31)23-17(19)27/h1-8H,9H2,(H,20,24)(H,21,25)(H3,18,22,26)(H3,19,23,27) |
InChIキー |
LMSFVOPFFGZHBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)S(=O)(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
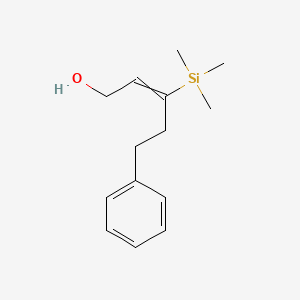
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
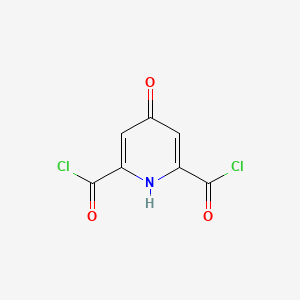
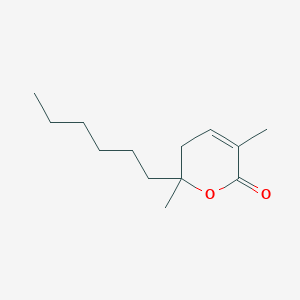

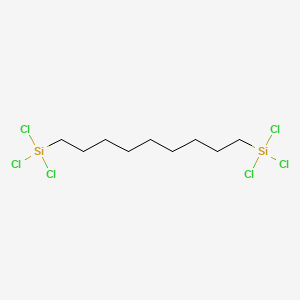
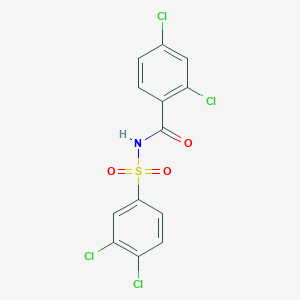
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)

![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
